4-({[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide
Description
4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a synthetic thiazole derivative characterized by a benzamide core linked via an acetyl amino group to a 1,3-thiazole ring substituted with a 2-fluorophenyl moiety. The compound’s structural complexity arises from its hybrid architecture, combining aromatic, heterocyclic, and amide functionalities. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the benzamide moiety may contribute to target binding specificity, particularly in kinase or protease inhibition pathways .
Properties
IUPAC Name |
4-[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-15-4-2-1-3-14(15)18-22-13(10-25-18)9-16(23)21-12-7-5-11(6-8-12)17(20)24/h1-8,10H,9H2,(H2,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMOPIOWJIGIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride.
Amidation: Finally, the acetylated thiazole is reacted with 4-aminobenzamide to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-({[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl
Biological Activity
4-({[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a compound that exhibits potential biological activity due to its unique structural features. The incorporation of a thiazole moiety and a fluorinated phenyl group suggests diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Structural Overview
The compound's structure can be broken down as follows:
- Thiazole Ring : Known for its role in various biological activities.
- Fluorinated Phenyl Group : Enhances metabolic stability and bioactivity.
- Amide Linkage : Facilitates interactions with biological targets.
Anticancer Activity
Research indicates that compounds with thiazole derivatives often demonstrate significant anticancer properties. For instance, studies on structurally similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| FNA | HepG2 | 1.30 |
| SAHA | HepG2 | 17.25 |
The proposed mechanism of action involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, related compounds have been shown to selectively inhibit HDAC3, leading to cell cycle arrest and apoptosis .
Anti-inflammatory Activity
Thiazole derivatives are also known for their anti-inflammatory properties. The presence of the thiazole ring in this compound may contribute to this activity by modulating inflammatory pathways.
Case Studies
-
Antitumor Efficacy : A study involving a thiazole-containing compound demonstrated a significant reduction in tumor size in xenograft models, highlighting its potential as an anticancer agent .
- Tumor Growth Inhibition (TGI) : The compound exhibited a TGI of approximately 48.89% compared to standard treatments.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with similar compounds led to increased apoptosis rates in HepG2 cells, suggesting that the compound may trigger programmed cell death through HDAC inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and biological activities between the target compound and analogous thiazole derivatives:
| Compound Name | Key Structural Features | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| 4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide | Benzamide, 2-fluorophenyl-thiazole, acetyl linker | Antimicrobial, kinase inhibition (predicted) | Reference compound |
| 5-Amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-morpholin-4-ylpropyl)-1,2-dihydro-3H-pyrrol-3-one | Morpholine, pyrrolone, methoxyphenyl-thiazole | Antibacterial, AChE inhibition | Replaces benzamide with pyrrolone; morpholine enhances solubility |
| N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide | 4-Fluorophenyl-thiazole, phenoxyacetamide | Anticancer | Ethyl spacer and phenoxyacetamide instead of benzamide |
| 2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid | 3-Fluorophenylamino-thiazole, acetic acid | Enzyme inhibition | Acetic acid substituent; 3-fluorophenyl vs. 2-fluorophenyl positioning |
| N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | Dimethoxyphenyl-thiazole, phenoxybenzamide | Not specified | Additional methoxy groups and phenoxy linkage |
| Ethyl (2-{[4-(1H-Tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate | Tetrazole, ester functionality | Kinase inhibition | Tetrazole ring replaces fluorophenyl; ester instead of benzamide |
Impact of Substituent Positioning
- Fluorophenyl Orientation: The 2-fluorophenyl substitution on the thiazole in the target compound contrasts with 3- or 4-fluorophenyl analogs (e.g., ).
- Benzamide vs. Other Linkers: Compounds with phenoxyacetamide () or acetic acid () groups exhibit divergent activity profiles. The benzamide in the target compound likely enhances hydrogen-bonding capacity with biological targets like kinases or proteases .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorine substitution generally reduces oxidative metabolism, extending half-life relative to methoxy- or morpholine-containing compounds ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
